N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 2nd position on the phenyl ring, along with a fluorine atom at the 6th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-bromo-2-methylaniline, which is then reacted with 6-fluoropyridine-3-carboxylic acid.
Amidation Reaction: The intermediate is subjected to an amidation reaction, where the carboxylic acid group of 6-fluoropyridine-3-carboxylic acid reacts with the amine group of 4-bromo-2-methylaniline to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 2-Bromo-N-(4-methylphenyl)acetamide
- N-(2-iodo-4-methylphenyl)-2-bromoacetamide
Uniqueness
N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c1-8-6-10(14)3-4-11(8)17-13(18)9-2-5-12(15)16-7-9/h2-7H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOZDBZFFNNERO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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